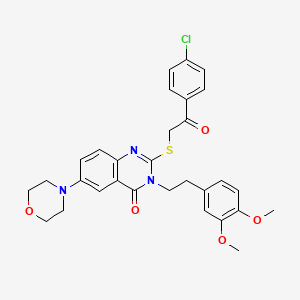![molecular formula C19H17F3N2O3 B2893022 5-[(4-Propoxyphenoxy)methyl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole CAS No. 860784-36-7](/img/structure/B2893022.png)
5-[(4-Propoxyphenoxy)methyl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of “5-[(4-Propoxyphenoxy)methyl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole” would consist of a 1,2,4-oxadiazole ring substituted with a propoxyphenoxy methyl group at the 5-position and a trifluoromethyl phenyl group at the 3-position .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” are not specified in the search results .Applications De Recherche Scientifique
Anti-Cancer and Anti-Diabetic Applications
A series of 1,3,4-Oxadiazoles derivatives, including similar structures, have been synthesized and evaluated for their potential as anti-cancer and anti-diabetic agents. These compounds have shown promising results in vitro against the LN229 Glioblastoma cell line, inducing significant apoptosis by damaging cancer cell DNA. Additionally, some derivatives exhibited anti-diabetic activity by significantly lowering glucose levels in a Drosophila melanogaster model, highlighting their potential in treating diabetes (Sathyanarayana D. Shankara et al., 2022).
Corrosion Inhibition
Research into 1,3,4-oxadiazole derivatives, including compounds with similar molecular structures, has demonstrated their efficacy in inhibiting corrosion in metals, particularly brass in simulated cooling water systems. These studies suggest the compounds' dual functionality in mitigating both corrosion and biocorrosion, thereby offering valuable applications in industrial water treatment processes (A. Rochdi et al., 2014).
Liquid Crystalline Properties
Compounds based on 1,3,4-oxadiazole, such as those being studied, have been synthesized and analyzed for their liquid crystalline properties. These compounds have displayed enantiotropic nematic and smectic A phases, suggesting their application in the development of novel liquid crystal displays and materials (Li-rong Zhu et al., 2009).
Antifungal Activity
Novel 1,3,4-oxadiazole derivatives have been synthesized and tested for their antifungal properties against various human pathogenic fungal strains, including Candida albicans and Aspergillus species. Some compounds demonstrated promising antifungal activity, indicating their potential use in developing new antifungal drugs (Urja D. Nimbalkar et al., 2016).
Organic Light-Emitting Diodes (OLEDs)
Studies on carbazole-substituted 1,3,4-oxadiazoles, including structures akin to the compound of interest, have explored their application in OLEDs. These compounds exhibit thermally activated delayed fluorescence (TADF), which is a desirable property for high-efficiency OLEDs. Research findings indicate that certain derivatives can improve OLED performance, offering insights into the development of advanced optoelectronic devices (Matthew W. Cooper et al., 2022).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
5-[(4-propoxyphenoxy)methyl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F3N2O3/c1-2-10-25-15-6-8-16(9-7-15)26-12-17-23-18(24-27-17)13-4-3-5-14(11-13)19(20,21)22/h3-9,11H,2,10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWQDSVKHRUMCNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)OCC2=NC(=NO2)C3=CC(=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

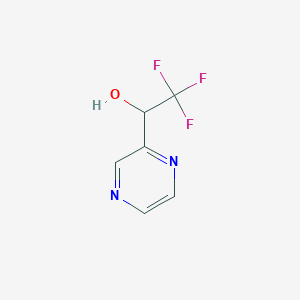
![N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-4-(trifluoromethyl)benzene-1-sulfonamide](/img/structure/B2892941.png)
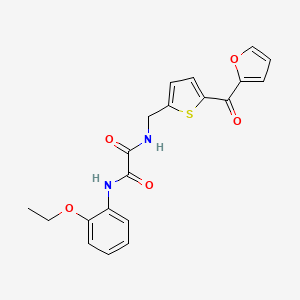
![1-(4-Bromophenyl)-4-[(2-chlorophenyl)methyl]pyrazine-2,3-dione](/img/structure/B2892946.png)
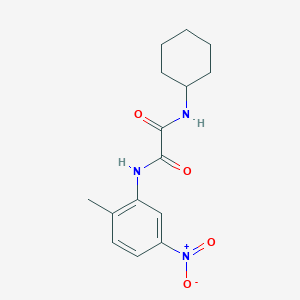

![Imidazo[1,2-a]pyridin-2-ylmethyl carbamimidothioate dihydrochloride](/img/structure/B2892949.png)
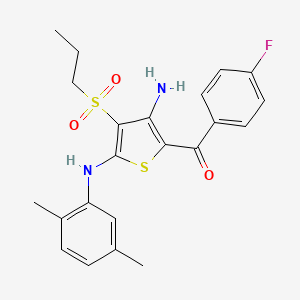
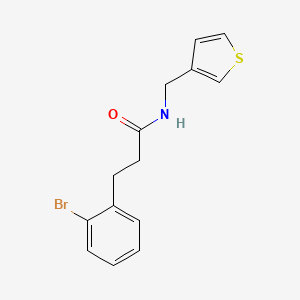
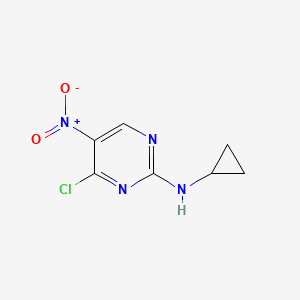
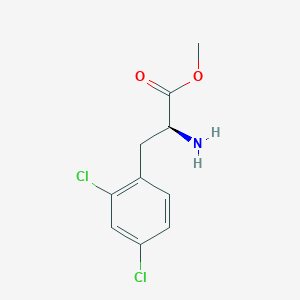
![2-Methyl-4-([1,3]thiazolo[4,5-c]pyridin-2-yl)pyrazol-3-amine](/img/structure/B2892959.png)
